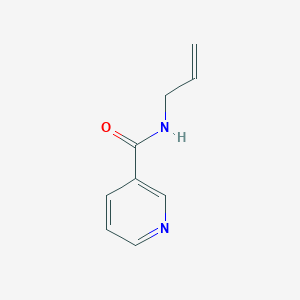

N-(prop-2-en-1-yl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-prop-2-enylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h2-4,6-7H,1,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBFCZVVOXVKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with prop-2-en-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

N-(prop-2-en-1-yl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(prop-2-en-1-yl)pyridine-3-carboxamide to structurally related pyridine carboxamides, focusing on substituent effects, applications, and physicochemical properties.

Substituent Variations on the Amide Nitrogen

- The allyl groups may also participate in cyclization or polymerization reactions.

- Monosubstituted propenyl analogs: The target compound’s single propenyl group likely offers intermediate steric and electronic properties compared to bis-propenyl or alkyl-substituted variants.

Pyridine Ring Modifications

- Difluoromethyl-pyridine carboxamides: Compounds such as 2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32) are potent fungicides targeting mitochondrial complex II.

- Chloro- and hydroxy-substituted pyridines : Derivatives like N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide exhibit altered electronic profiles, where electron-withdrawing chloro groups may reduce basicity, while hydroxy groups improve solubility.

Physicochemical Properties

Molecular weights and substituent effects inferred from catalog data :

Key Contrasts

Biological Activity

N-(prop-2-en-1-yl)pyridine-3-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits significant antimicrobial , antiviral , and anticancer properties. Its structural features contribute to its interaction with various biological targets, influencing cellular pathways that may lead to therapeutic effects.

Antimicrobial Activity

The compound has demonstrated antibacterial and antifungal activities against several pathogens, including Escherichia coli and Bacillus mycoides. The mechanism of action may involve the inhibition of specific enzymes or receptors, which disrupts microbial cellular functions.

The biological activity of this compound is largely attributed to its structural components:

- Pyridine Ring : Enhances interaction with biological macromolecules.

- Carboxamide Group : Participates in hydrogen bonding, facilitating binding to target proteins.

- Propylene Side Chain : Influences lipophilicity and membrane permeability, enhancing bioactivity.

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen/Cell Line | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15.0 | |

| Antifungal | Bacillus mycoides | 12.5 | |

| Anticancer | MDA-MB-231 (breast cancer) | 0.075 | |

| HeLa (cervical cancer) | 0.069 |

Case Studies

- Anticancer Properties : A study examining the effects of this compound on MDA-MB-231 breast cancer cells revealed an IC50 value of 0.075 µM, indicating potent antiproliferative activity. The compound's ability to inhibit cell growth was linked to its structural modifications that enhance interaction with cellular targets .

- Antimicrobial Efficacy : In vitro studies showed that this compound exhibited significant antibacterial activity against E. coli, with an IC50 of 15 µM. This suggests potential for development as a therapeutic agent against bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often influenced by their substituents. For instance:

- The introduction of electron-withdrawing groups (e.g., nitro groups) has been shown to enhance the anticancer activity by lowering IC50 values.

Table 2: Structure-Activity Relationships

| Compound Name | Structural Features | Observed Activity |

|---|---|---|

| N-(2,3-dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide | Chromene core | Enhanced reactivity |

| 5-Nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide | Nitro group | Increased anticancer activity |

| 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide | Chloro substituent | Altered pharmacological properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(prop-2-en-1-yl)pyridine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyridine-3-carboxylic acid derivatives (e.g., acid chlorides) with allylamine under basic conditions (e.g., potassium carbonate or sodium hydride). Solvents like dichloromethane or tetrahydrofuran are typically used, with temperatures ranging from 0°C to reflux. Reaction progress is monitored via TLC or HPLC. Purification often employs column chromatography or recrystallization .

Q. How can researchers validate the purity and structural integrity of N-(prop-2-en-1-yl)pyridine-3-carboxamide?

- Methodological Answer : Techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm functional groups and connectivity.

- Mass spectrometry (ESI-TOF) for molecular weight verification.

- HPLC with UV detection to assess purity (>95% recommended for biological assays).

- Elemental analysis to confirm stoichiometry. Cross-referencing with spectral databases ensures accuracy .

Q. What are the key physicochemical properties (e.g., solubility, stability) of N-(prop-2-en-1-yl)pyridine-3-carboxamide under laboratory conditions?

- Methodological Answer : Solubility can be tested in polar (e.g., DMSO, methanol) and nonpolar solvents. Stability studies involve:

- Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH-dependent stability assays (e.g., 1–13 pH range) with UV-Vis monitoring.

- Light sensitivity tests under UV/visible light exposure. Store in inert atmospheres (N₂/Ar) at –20°C for long-term stability .

Advanced Research Questions

Q. How can X-ray crystallography data for N-(prop-2-en-1-yl)pyridine-3-carboxamide be refined using SHELX software, and what challenges arise during refinement?

- Methodological Answer :

Data collection : Use high-resolution (<1.0 Å) diffraction data.

Structure solution : Employ SHELXD for phase determination.

Refinement : Apply SHELXL with restraints for bond lengths/angles. Challenges include handling disorder in the allyl group or solvent molecules. Use the ISOR and DELU commands to stabilize thermal parameters. Validate with CHECKCIF to resolve alerts .

Q. What strategies resolve discrepancies in biological activity data for derivatives of N-(prop-2-en-1-yl)pyridine-3-carboxamide?

- Methodological Answer :

- Dose-response assays to confirm IC₅₀/EC₅₀ values across multiple replicates.

- SAR analysis : Systematically vary substituents (e.g., pyridine ring position, allyl group modifications) to isolate activity trends.

- Computational docking (e.g., AutoDock Vina) to predict binding modes and validate experimental results. Cross-check with cytotoxicity assays (e.g., MTT) to rule off-target effects .

Q. How can computational methods predict the reactivity and electronic properties of N-(prop-2-en-1-yl)pyridine-3-carboxamide?

- Methodological Answer :

- DFT calculations (Gaussian, ORCA) to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites.

- Molecular dynamics simulations (AMBER, GROMACS) to study solvation effects and conformational flexibility.

- QSAR models using descriptors like logP, polar surface area, and topological indices to correlate structure with observed properties .

Q. What experimental approaches characterize the thermal degradation pathways of N-(prop-2-en-1-yl)pyridine-3-carboxamide?

- Methodological Answer :

- TGA-DSC : Identify decomposition temperatures and enthalpy changes.

- Pyrolysis-GC/MS : Analyze volatile degradation products.

- In-situ FTIR : Monitor functional group transformations (e.g., amide bond cleavage) under controlled heating. Compare results with computational thermolysis predictions .

Data Contradiction and Optimization

Q. How should researchers address inconsistent yields in the synthesis of N-(prop-2-en-1-yl)pyridine-3-carboxamide?

- Methodological Answer :

- Reaction optimization : Screen bases (e.g., NaH vs. K₂CO₃), solvents (polar aprotic vs. ethereal), and temperatures.

- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolysis derivatives).

- Catalyst screening : Test coupling agents (e.g., HATU, EDC) for improved efficiency.

- Scale-up studies : Assess reproducibility from milligram to gram scales .

Q. What advanced spectroscopic techniques elucidate tautomeric or conformational equilibria in N-(prop-2-en-1-yl)pyridine-3-carboxamide?

- Methodological Answer :

- VT-NMR : Variable-temperature NMR (e.g., –80°C to 80°C) to slow dynamic processes.

- 2D EXSY : Detect exchange between tautomers/conformers.

- IR/Raman spectroscopy : Identify vibrational modes indicative of specific tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.